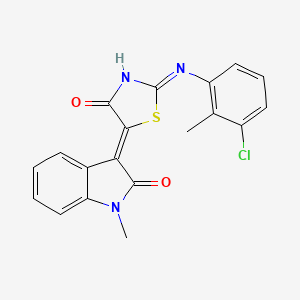![molecular formula C13H18Cl2N2O3 B11607506 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11607506.png)
3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one include other diazabicyclo nonanes such as:
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the chloroacetyl groups, making it less reactive in certain chemical reactions.
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Contains aryl groups instead of chloroacetyl groups, leading to different chemical and biological properties.
The uniqueness of 3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[33
Properties
Molecular Formula |
C13H18Cl2N2O3 |
|---|---|
Molecular Weight |
321.20 g/mol |
IUPAC Name |
3,7-bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C13H18Cl2N2O3/c1-12-5-16(9(18)3-14)7-13(2,11(12)20)8-17(6-12)10(19)4-15/h3-8H2,1-2H3 |
InChI Key |
BALLHOLNOJOVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)CCl)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(5-Bromo-2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11607439.png)
![1-[(1-Phenylethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607447.png)
![ethyl 4-(4-methylphenyl)-2-{[N-(2-methylpropyl)glycyl]amino}thiophene-3-carboxylate](/img/structure/B11607454.png)
![2-Amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11607460.png)
![8-Fluoro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11607461.png)
![1-(4-chloro-2-methylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B11607468.png)

![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607476.png)

![2-{4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11607478.png)
![2-(3-methylphenyl)-6-morpholin-4-yl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11607479.png)
![6-(4-Methoxy-3-methylphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11607486.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11607502.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607507.png)
